1,3-Dioxepane, 5-ethoxy-
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Overview
Description
1,3-Dioxepane, 5-ethoxy-: is a heterocyclic organic compound with the molecular formula C7H14O3 . It is a derivative of 1,3-dioxepane, where an ethoxy group is attached to the fifth carbon atom. This compound is part of the larger family of cyclic acetals, which are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxepane, 5-ethoxy- can be synthesized through a variety of methods. One common approach involves the reaction of diols with primary alcohols in the presence of a catalyst such as FeCl3–NaNO2/O2 under mercury lamp irradiation . This method is efficient and yields high purity products.
Industrial Production Methods: In industrial settings, the production of 1,3-dioxepane, 5-ethoxy- often involves polymerization-induced self-assembly . This method allows for the creation of degradable polymeric nanomaterials with high solid content and multiple morphologies . The process typically involves the RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxepane, 5-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 1,3-dioxepane, 5-ethoxy- into simpler alcohols or other derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include FeCl3 and NaNO2 in the presence of O2.
Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Products include 2-(2-hydroxyethyl)-1,3-dioxepane.
Reduction: Products include simpler alcohols.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxepane, 5-ethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxepane, 5-ethoxy- involves its ability to undergo ring-opening polymerization . This process is facilitated by the presence of oxygen in the ring, which promotes the formation of stable carbon-oxygen double bonds . The compound can also participate in photocatalytic reactions where it forms cyclic acetals through the action of FeCl3–NaNO2/O2 under light irradiation .
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
1,3-Dioxolane: A smaller ring structure that shares some chemical properties with 1,3-dioxepane.
Uniqueness: 1,3-Dioxepane, 5-ethoxy- is unique due to its ethoxy group , which provides additional reactivity and versatility in chemical reactions. Its ability to form degradable polymeric nanomaterials also sets it apart from other cyclic acetals .
Properties
CAS No. |
37003-66-0 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
5-ethoxy-1,3-dioxepane |
InChI |
InChI=1S/C7H14O3/c1-2-10-7-3-4-8-6-9-5-7/h7H,2-6H2,1H3 |
InChI Key |
QHTGMSSCTYBRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCOCOC1 |
Origin of Product |
United States |
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